10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid
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Overview
Description
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one;nitric acid is a compound that belongs to the phenoxazine family. Phenoxazines are heterocyclic compounds known for their diverse applications in various fields, including material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of 10-(2-Aminoethyl)benzo[a]phenoxazin-5-one involves several steps. One common method includes the condensation reaction of 2-aminophenol with 7-chloro-5,8-quinolinequinone in the presence of anhydrous sodium carbonate . This reaction yields the desired phenoxazine derivative. Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, phenols, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenols catalyzed by Pd/t-BuXPhos/K3PO4 system yields ether derivatives .
Scientific Research Applications
This compound has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells . In biology and medicine, it has shown potential as an antibiotic, anticancer, and antitumor agent . Its derivatives have been studied for their antibacterial properties against various bacteria, including Bacillus cereus and Staphylococcus aureus . Additionally, it has applications in material science, particularly in organic light-emitting diodes and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 10-(2-Aminoethyl)benzo[a]phenoxazin-5-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to interact with glucosamine-6-phosphate synthase, AmpC beta-lactamase, and Lanosterol-14α-demethylase . These interactions inhibit the activity of these enzymes, leading to its antibacterial and anticancer effects. The compound’s ability to bind to these targets with high affinity makes it a promising candidate for further drug development .
Comparison with Similar Compounds
10-(2-Aminoethyl)benzo[a]phenoxazin-5-one can be compared with other phenoxazine derivatives, such as 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one and 6-methyl-9-nitro-5H-benzo[a]phenoxazin-5-one . These compounds share similar structural motifs but differ in their specific functional groups and applications. For example, 9-(diethylamino)-5H-benzo[a]phenoxazin-5-one is known for its use in dye-sensitized solar cells, while 6-methyl-9-nitro-5H-benzo[a]phenoxazin-5-one has been studied for its fluorescent properties
Properties
CAS No. |
114246-77-4 |
---|---|
Molecular Formula |
C18H15N3O5 |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
10-(2-aminoethyl)benzo[a]phenoxazin-5-one;nitric acid |
InChI |
InChI=1S/C18H14N2O2.HNO3/c19-8-7-11-5-6-16-14(9-11)20-18-13-4-2-1-3-12(13)15(21)10-17(18)22-16;2-1(3)4/h1-6,9-10H,7-8,19H2;(H,2,3,4) |
InChI Key |
JULPTTNGWQVPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C3C2=NC4=C(O3)C=CC(=C4)CCN.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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